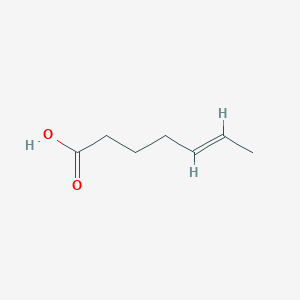

5-Heptenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZWAJWFMFMFF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-5-Heptenoic Acid and (E)-5-Heptenoic Acid for Researchers and Drug Development Professionals

Introduction: 5-Heptenoic acid (C7H12O2, molar mass: 128.17 g/mol ) is an unsaturated fatty acid that exists as two geometric isomers: (Z)-5-Heptenoic acid and (E)-5-Heptenoic acid. The spatial arrangement of the double bond between the fifth and sixth carbon atoms dictates their distinct three-dimensional structures, which in turn can lead to different physicochemical properties and biological activities. This technical guide provides a comprehensive overview of these two isomers, addressing their chemical properties, synthesis, and potential biological relevance. Due to a notable scarcity of direct experimental data for (Z)-5-Heptenoic acid in publicly accessible literature, some properties and synthetic routes are presented based on established principles of organic chemistry and data from structurally related compounds.

Chemical and Physical Properties

A direct comparison of the physicochemical properties of (Z)-5-Heptenoic acid and (E)-5-Heptenoic acid is challenging due to limited data for the (Z)-isomer. However, based on general trends for geometric isomers, we can infer certain characteristics. Typically, the cis (Z) isomer exhibits a lower melting point and a higher boiling point than the trans (E) isomer due to differences in molecular packing and polarity. The boiling point for (E)-5-Heptenoic acid has been reported as 102 - 107 °C at 15 mmHg[1].

Table 1: Comparison of Physicochemical Properties

| Property | (Z)-5-Heptenoic Acid | (E)-5-Heptenoic Acid |

| Molecular Formula | C7H12O2 | C7H12O2 |

| Molar Mass | 128.17 g/mol | 128.171 g/mol [1] |

| CAS Number | Not available | 18776-90-4[1] |

| Boiling Point | Inferred to be slightly higher than the (E)-isomer | 102 - 107 °C (at 15 mmHg)[1] |

| Melting Point | Inferred to be lower than the (E)-isomer | Not available |

| Density | Not available | Not available |

| Refractive Index | Not available | Not available |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for distinguishing the isomers. The coupling constants of the vinylic protons in the 1H NMR spectrum would be a key differentiator, with cis protons typically showing a smaller coupling constant (around 10-12 Hz) compared to trans protons (around 15-18 Hz).

-

Infrared (IR) Spectroscopy: The C=C stretching vibration would appear in the region of 1640-1680 cm-1. The C-H out-of-plane bending vibrations are also diagnostic, with cis isomers showing a band around 675-730 cm-1 and trans isomers showing a band around 960-975 cm-1.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of a heptenoic acid.

Stereoselective Synthesis

The synthesis of geometrically pure (Z)- and (E)-alkenes is a well-established area of organic chemistry. Specific, detailed protocols for the this compound isomers are not published, but general methodologies can be readily adapted.

Synthesis of (Z)-5-Heptenoic Acid

A common and effective method for the stereoselective synthesis of Z-alkenes is the Wittig reaction using non-stabilized ylides.[2][3][4][5]

Experimental Protocol (Hypothetical):

-

Preparation of the Phosphonium Ylide: A triphenylphosphonium ylide would be prepared by reacting an appropriate alkyl halide with triphenylphosphine, followed by deprotonation with a strong base like n-butyllithium. For the synthesis of (Z)-5-Heptenoic acid, the alkyl halide would need to introduce the ethyl group of the double bond.

-

Wittig Reaction: The resulting ylide would then be reacted with a 5-oxopentanoic acid derivative (e.g., an ester to protect the carboxylic acid). The non-stabilized nature of the ylide would favor the formation of the Z-isomer.

-

Hydrolysis: Subsequent hydrolysis of the ester group would yield (Z)-5-Heptenoic acid.

Another potential route involves the partial reduction of an alkyne using Lindlar's catalyst.[6]

Synthesis of (E)-5-Heptenoic Acid

The synthesis of E-alkenes can be achieved through various methods, including the Horner-Wadsworth-Emmons (HWE) reaction or the Julia olefination . The HWE reaction, which utilizes phosphonate (B1237965) carbanions, generally favors the formation of the E-isomer.[5]

Experimental Protocol (Hypothetical):

-

Preparation of the Phosphonate Ester: A phosphonate ester would be prepared from an appropriate alkyl halide.

-

Horner-Wadsworth-Emmons Reaction: The phosphonate ester would be deprotonated with a base to form a phosphonate carbanion, which would then react with a 5-oxopentanoic acid derivative. This reaction typically yields the E-alkene with high stereoselectivity.

-

Hydrolysis: Subsequent hydrolysis of the ester would yield (E)-5-Heptenoic acid.

Alternatively, dissolving metal reduction (e.g., sodium in liquid ammonia) of a corresponding alkyne would also yield the E-alkene.[6]

Biological Activities and Signaling Pathways (Inferred)

Direct experimental evidence for the biological activities of (Z)- and (E)-5-Heptenoic acid is lacking. However, based on the known roles of other short-chain fatty acids (SCFAs) and the influence of fatty acid unsaturation, we can infer potential biological functions. SCFAs are known to be important signaling molecules that can influence various physiological processes, including inflammation, metabolism, and gut health.[7][8][9][10][11]

Potential Mechanisms of Action:

-

Modulation of Membrane Properties: The presence of a double bond in this compound will influence its incorporation into cell membranes, thereby affecting membrane fluidity.[12][13][14][15] Unsaturated fatty acids generally increase membrane fluidity, which can modulate the function of membrane-bound proteins such as receptors and enzymes.[16] It is plausible that the Z-isomer, with its kinked structure, would have a more pronounced effect on increasing membrane fluidity compared to the more linear E-isomer.

-

Interaction with G-Protein Coupled Receptors (GPCRs): SCFAs are known to activate specific GPCRs, such as FFAR2 (GPR43) and FFAR3 (GPR41).[7][8] These receptors are involved in a variety of signaling cascades that regulate inflammatory responses and metabolic processes. It is conceivable that the this compound isomers could act as agonists or antagonists at these or other related receptors.

-

Metabolic Effects: SCFAs can be metabolized by cells and influence energy homeostasis. They have been shown to affect glucose and lipid metabolism.[10][11] The different geometries of the (Z) and (E) isomers could lead to differential recognition by metabolic enzymes, resulting in distinct metabolic fates and downstream effects.

Table 2: Potential Biological Activities (Inferred)

| Biological Process | Potential Effect of (Z)-5-Heptenoic Acid | Potential Effect of (E)-5-Heptenoic Acid |

| Membrane Fluidity | Likely to increase membrane fluidity to a greater extent. | Likely to have a lesser effect on increasing membrane fluidity compared to the (Z)-isomer. |

| Inflammation | May modulate inflammatory responses via GPCR signaling. | May modulate inflammatory responses via GPCR signaling, potentially with different potency or efficacy. |

| Metabolism | Could influence glucose and lipid metabolism. | Could influence glucose and lipid metabolism, potentially through different pathways or with different efficiencies. |

Experimental Protocols for Analysis

For researchers investigating the biological effects of these isomers, standardized protocols for fatty acid analysis are essential.

Experimental Protocol: Analysis of Cellular Fatty Acid Composition

-

Lipid Extraction: Cellular lipids can be extracted using the Folch method, which employs a chloroform:methanol solvent system.[17]

-

Transesterification: The extracted lipids are then transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The resulting FAMEs are analyzed by GC-MS to separate and identify the different fatty acids based on their retention times and mass spectra.[19][20] This technique can effectively separate the (Z) and (E) isomers of this compound.

Conclusion and Future Directions

While (E)-5-Heptenoic acid is a known chemical entity with some available data, its geometric isomer, (Z)-5-Heptenoic acid, remains largely uncharacterized in the scientific literature. This guide has provided a framework for understanding the potential properties and synthesis of both isomers based on established chemical principles. The inferred biological activities highlight the need for further research to elucidate the specific roles of these molecules in cellular processes. Future studies should focus on the stereoselective synthesis and subsequent biological evaluation of both (Z)- and (E)-5-Heptenoic acid to determine their effects on cell signaling, metabolism, and inflammation. Such research will be crucial for understanding their potential as research tools or as starting points for drug development.

References

- 1. (E)-5-Heptenoic acid|lookchem [lookchem.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 6. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. Short-chain fatty acids in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]

- 10. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]

- 11. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lipotype.com [lipotype.com]

- 15. Effect of changes in the composition of cellular fatty acids on membrane fluidity of Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. who.int [who.int]

- 19. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 20. mdpi.com [mdpi.com]

Spectroscopic Analysis of 5-Heptenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-heptenoic acid, a seven-carbon unsaturated carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document also outlines detailed experimental protocols for acquiring such data and visualizes key processes through diagrammatic representations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on empirical data and spectral databases for similar aliphatic carboxylic acids and unsaturated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~5.4-5.6 | Multiplet | 2H | -CH=CH- |

| ~2.35 | Triplet | 2H | -CH₂-COOH |

| ~2.0-2.1 | Multiplet | 2H | =CH-CH₂- |

| ~1.7-1.8 | Multiplet | 2H | -CH₂-CH₂-COOH |

| ~0.95 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~179-180 | -COOH |

| ~130-132 | -CH=C H- |

| ~123-125 | -C H=CH- |

| ~33-35 | -C H₂-COOH |

| ~31-33 | =CH-C H₂- |

| ~23-25 | -C H₂-CH₂-COOH |

| ~13-15 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for both the carboxylic acid and the alkene functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3020 | Medium | =C-H stretch (alkene) |

| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1655 | Weak-Medium | C=C stretch (alkene) |

| ~1410 | Medium | O-H bend (in-plane) |

| ~1280 | Medium | C-O stretch |

| ~965 | Medium | =C-H bend (out-of-plane, trans) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted m/z Peaks and Major Fragments for this compound

| m/z | Fragment Ion | Description |

| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [M - OH]⁺ | Loss of hydroxyl radical |

| 83 | [M - COOH]⁺ | Loss of carboxyl radical |

| 60 | [C₂H₄O₂]⁺˙ | McLafferty rearrangement product |

| 45 | [COOH]⁺ | Carboxyl cation |

| 41 | [C₃H₅]⁺ | Allylic cation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a drop of neat this compound directly onto the ATR crystal.

-

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound in mass spectrometry.

Navigating the Physicochemical Landscape of 5-Heptenoic Acid: A Technical Guide to Solubility and Stability

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the solubility and stability of 5-heptenoic acid. In the absence of extensive direct experimental data for this specific isomer, this document leverages data from its structural analogs and established principles of organic chemistry to provide a predictive and practical framework for its handling and use.

Physicochemical Properties: A Comparative Overview

Direct experimental data on this compound is not extensively available in public literature. To provide a useful physicochemical context, the following table summarizes the known properties of its structural isomers, 2-heptenoic acid and 6-heptenoic acid, as well as its saturated counterpart, heptanoic acid. These analogs offer valuable insights into the expected properties of this compound.

| Property | 2-Heptenoic Acid | 6-Heptenoic Acid | Heptanoic Acid (Saturated Analog) | This compound (Predicted) |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ | C₇H₁₄O₂ | C₇H₁₂O₂ |

| Molecular Weight ( g/mol ) | 128.17 | 128.17 | 130.18 | 128.17 |

| Boiling Point (°C) | 226-228 @ 760 mmHg[1] | 222-224 @ 760 mmHg[2] | 222.2-223 @ 760 mmHg[3] | Expected to be in a similar range, likely slightly lower than heptanoic acid due to the double bond. |

| Melting Point (°C) | -19[1] | -6.5[2][4] | -10.5 | Expected to be a liquid at room temperature, with a melting point likely between that of its isomers. |

| Density (g/mL) | 0.950-0.954 @ 20°C[1] | 0.946 @ 25°C[2] | 0.918 @ 25°C | Expected to be slightly less dense than water, with a value between its isomers. |

| Water Solubility | 2389 mg/L @ 25°C (estimated)[1] | Data not available | 0.2419 g/100 mL @ 15°C[3] | Predicted to have low water solubility, similar to or slightly higher than heptanoic acid. |

Solubility Profile of this compound

The solubility of a carboxylic acid is governed by the polarity of its carboxyl group and the nonpolar nature of its hydrocarbon chain.[5][6] Carboxylic acids with one to four carbon atoms are miscible with water, while solubility decreases as the carbon chain lengthens.[7][8]

Predicted Solubility of this compound:

-

Water: Due to its seven-carbon chain, this compound is expected to be sparingly soluble in water. The polar carboxyl group can engage in hydrogen bonding with water, but the hydrophobic alkyl chain limits its miscibility.[7][8]

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Like other carboxylic acids, this compound will be soluble in dilute aqueous bases.[9] The base deprotonates the carboxylic acid to form a highly polar and water-soluble carboxylate salt. This property is a key characteristic for separating carboxylic acids from other organic compounds.[9]

-

Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone, DMSO, DMF): this compound is predicted to be soluble in polar organic solvents.[3] The principle of "like dissolves like" suggests that the polarity of the carboxyl group will allow for favorable interactions with these solvents.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar hydrocarbon chain of this compound suggests it will be soluble in nonpolar organic solvents.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a liquid carboxylic acid like this compound. This method is based on the shake-flask method, which is a reliable technique for assessing solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, 5% NaOH, 5% NaHCO₃, ethanol, hexane)

-

Small, sealable test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

-

Centrifuge (optional)

-

pH meter or pH paper

Procedure:

-

Preparation: Add a known volume (e.g., 1 mL) of the chosen solvent to a test tube.

-

Addition of Solute: Add a small, accurately weighed amount of this compound to the solvent.

-

Equilibration: Seal the test tube and agitate it vigorously using a vortex mixer for a set period (e.g., 1-2 minutes). For poorly soluble compounds, longer equilibration times at a constant temperature may be necessary.

-

Observation: Visually inspect the solution for any undissolved droplets or layers. If the compound has dissolved, continue adding small, known amounts of this compound until saturation is reached (i.e., undissolved material persists after agitation).

-

Quantification (for precise solubility):

-

Once saturation is achieved, centrifuge the sample to separate the excess solute.

-

Carefully extract a known volume of the supernatant.

-

Determine the concentration of this compound in the supernatant using an appropriate analytical technique (e.g., titration, GC-MS, HPLC).

-

-

pH Measurement (for aqueous solutions): For water-soluble fractions, measure the pH to confirm the acidic nature of the compound. For solutions in aqueous base, confirm a basic pH.

Caption: Workflow for determining the solubility of this compound.

Stability Profile and Potential Degradation Pathways

The stability of unsaturated fatty acids is influenced by factors such as temperature, pH, light, and the presence of oxygen. The double bond in this compound is a potential site for degradation.

Predicted Stability of this compound:

-

Thermal Stability: While generally stable at room temperature, elevated temperatures can promote degradation. Non-oxidative thermal degradation of unsaturated fatty acids can lead to dimerization and polymerization.[10]

-

pH Stability: Carboxylic acids are generally stable in acidic to neutral pH. However, at high pH, especially when heated, degradation can be accelerated.

-

Oxidative Stability: The presence of a double bond makes this compound susceptible to oxidation. The ease of radical formation increases with the degree of unsaturation.[11] Autoxidation can be initiated by heat, light, or metal ions and proceeds via a free radical mechanism, leading to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products, including aldehydes and ketones.[12][13]

-

Photostability: Exposure to UV light can initiate photolytic reactions and accelerate oxidative degradation.

Potential Degradation Pathways:

The primary degradation pathway for this compound is likely to be oxidation at the C5-C6 double bond. This can lead to the formation of various degradation products.

Caption: Simplified overview of the potential oxidative degradation of this compound.

Experimental Protocol for Stability Testing

A comprehensive stability study for this compound should evaluate the impact of various environmental factors over time.

Materials:

-

Pure this compound

-

Appropriate containers (e.g., sealed glass vials, amber vials for photostability)

-

Environmental chambers with controlled temperature and humidity

-

Light source for photostability testing (ICH compliant)

-

Analytical instrumentation (e.g., HPLC, GC-MS) for quantifying the parent compound and detecting degradation products.

Procedure:

-

Sample Preparation: Aliquot pure this compound into a series of clean, inert containers. For solution stability, prepare solutions in relevant solvents.

-

Storage Conditions: Store the samples under various conditions, including:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

Frozen: -20°C ± 5°C

-

Photostability: Exposure to a controlled light source.

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change, precipitation, etc.

-

Assay: Quantification of the remaining this compound.

-

Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

-

-

Data Evaluation: Plot the concentration of this compound versus time for each storage condition to determine the degradation rate and estimate the shelf-life.

Caption: General workflow for conducting a stability study on this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, based on the properties of its structural analogs and established chemical principles. While direct experimental data remains limited, the provided protocols offer a robust framework for researchers to determine these critical parameters empirically. A thorough understanding of its physicochemical properties is paramount for the successful application of this compound in research and development.

References

- 1. 2-heptenoic acid, 18999-28-5 [thegoodscentscompany.com]

- 2. 6-ヘプテン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Heptenoic Acid: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Heptenoic acid, a monounsaturated fatty acid with the chemical formula C₇H₁₂O₂, has been identified in the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, natural occurrence, and physicochemical properties. While information on its specific biological activities and role in signaling pathways remains limited, this document lays the groundwork for future research by consolidating available data and outlining potential avenues for investigation.

Introduction

Fatty acids are fundamental building blocks of lipids and play crucial roles in biological systems, serving as energy sources, structural components of cell membranes, and signaling molecules. While saturated and long-chain unsaturated fatty acids have been extensively studied, shorter-chain unsaturated fatty acids such as this compound represent a less explored area of research. Understanding the origins, natural distribution, and biological functions of such molecules is essential for uncovering novel therapeutic targets and developing new pharmaceuticals. This guide synthesizes the current, albeit limited, information on this compound to serve as a foundational resource for the scientific community.

Discovery and Synthesis

Natural Occurrence

To date, the documented natural occurrence of this compound is sparse. The primary identified source is the plant species Stereospermum colais.[1]

Table 1: Natural Sources of this compound

| Kingdom | Species | Part of Organism | Reference |

| Plantae | Stereospermum colais | Not Specified | [1] |

Phytochemical analyses of Stereospermum colais have revealed the presence of various classes of compounds, including flavonoids, alkaloids, quinones, cardiac glycosides, terpenoids, and tannins.[2][3][4][5] However, the specific study detailing the isolation and identification of this compound from this plant is not extensively detailed in the public domain. Further research is required to identify other potential natural sources of this compound across different biological kingdoms.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (5E)-hept-5-enoic acid |

| CAS Number | 18776-90-4 |

| Boiling Point | 102 - 107 °C (at 15 mmHg) |

Note: The boiling point is provided at reduced pressure. Data for melting point and density are not consistently reported.

Experimental Protocols

General Extraction and Isolation of Fatty Acids from Plant Material

A general workflow for the extraction and isolation of fatty acids from a plant source like Stereospermum colais would typically involve the following steps:

Figure 1. A generalized workflow for the extraction and analysis of fatty acids from plant material.

Protocol Details:

-

Homogenization: The plant material is ground and homogenized in a suitable organic solvent mixture to disrupt cell walls and facilitate lipid extraction.

-

Lipid Extraction: A biphasic solvent system (e.g., chloroform/methanol/water) is used to separate the total lipid extract from other cellular components.

-

Saponification: The lipid extract is treated with a strong base (e.g., KOH in methanol) to hydrolyze triacylglycerols and other esters, releasing the fatty acids as salts.

-

Acidification: The saponified mixture is acidified to protonate the fatty acid salts, converting them into their free acid form.

-

Extraction of Free Fatty Acids: The free fatty acids are then extracted from the aqueous phase using a nonpolar solvent.

-

Derivatization (Optional but Recommended for GC): For analysis by Gas Chromatography (GC), the fatty acids are often converted to more volatile esters, typically fatty acid methyl esters (FAMEs), by reaction with a methylating agent (e.g., BF₃ in methanol).

-

Analysis: The resulting fatty acid (or FAME) mixture is analyzed by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for identification and quantification.

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The retention time of the this compound derivative on the GC column and its mass spectrum (fragmentation pattern) would be compared to that of an authentic standard for positive identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, including the position of the double bond and the stereochemistry (E/Z isomerism), by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the biological activity of this compound. No studies have been identified that investigate its pharmacological effects or its involvement in any cellular signaling pathways.

Given its structure as a medium-chain unsaturated fatty acid, several hypothetical areas of investigation could be pursued:

-

Metabolic Studies: Investigating its potential as an energy substrate and its metabolic fate within cells.

-

Antimicrobial Activity: Many fatty acids exhibit antimicrobial properties.

-

Cell Signaling: Exploring its potential to act as a signaling molecule, for instance, by binding to cell surface or nuclear receptors, or by being incorporated into signaling lipids.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on known fatty acid signaling mechanisms.

Figure 2. A hypothetical signaling cascade for this compound based on known fatty acid receptor activation.

Future Directions

The current body of knowledge on this compound is nascent, presenting numerous opportunities for further research:

-

Discovery and Synthesis: Historical literature searches may yet uncover details of its original discovery. The development and publication of a robust, stereospecific synthesis for both (E)- and (Z)-5-heptenoic acid would be highly valuable for future biological studies.

-

Expanded Natural Source Screening: A broader screening of plants, fungi, bacteria, and marine organisms for the presence of this compound is warranted to better understand its distribution in nature.

-

Isolation and Characterization: Detailed protocols for the isolation of this compound from Stereospermum colais should be developed and published, including comprehensive spectroscopic data (NMR, MS, IR) to confirm its structure and stereochemistry.

-

Biological Activity Studies: A wide range of in vitro and in vivo assays should be conducted to explore its potential antimicrobial, anti-inflammatory, anticancer, and metabolic effects.

-

Signaling Pathway Elucidation: Investigations into its ability to bind to and activate known fatty acid receptors (e.g., GPR40, GPR120) or other cellular targets are crucial to understanding its potential as a signaling molecule.

Conclusion

This compound is a naturally occurring fatty acid with a currently limited but intriguing profile. Its identification in Stereospermum colais provides a starting point for further investigation into its biosynthesis, distribution, and biological significance. This guide has summarized the available data and highlighted the significant gaps in our understanding. It is hoped that this will stimulate further research into this potentially important biomolecule, ultimately leading to a clearer picture of its role in nature and its potential applications in medicine and biotechnology.

References

5-Heptenoic Acid: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 5-heptenoic acid, a monounsaturated fatty acid of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis, analytical methods, and potential biological significance, with a focus on its emerging role as a potential modulator of cellular signaling pathways.

Core Chemical Data

This compound is a seven-carbon unsaturated carboxylic acid. Several isomers exist, differing in the position and geometry of the double bond. The molecular formula for all isomers is C₇H₁₂O₂.

| Isomer Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| (E)-5-Heptenoic acid | 18776-90-4 | C₇H₁₂O₂ | 128.17 |

| (Z)-5-Heptenoic acid | 67330-59-8 | C₇H₁₂O₂ | 128.17 |

| 6-Heptenoic acid | 1119-60-4 | C₇H₁₂O₂ | 128.17 |

| 2-Heptenoic acid | 18999-28-5 | C₇H₁₂O₂ | 128.17 |

| hept-5-enoic acid | 3593-00-8 | C₇H₁₂O₂ | 128.17 |

Physicochemical Properties

Key physicochemical data for heptenoic acid isomers are summarized below. These properties are crucial for understanding the compound's behavior in experimental settings.

| Property | (E)-5-Heptenoic acid | 6-Heptenoic acid | 2-Heptenoic acid |

| Boiling Point | 102-107 °C (15 mmHg)[1] | 116-117 °C (15 Torr) | 226-228 °C (760 mmHg) |

| Melting Point | - | -6.5 °C | -19 °C |

| Density | - | 0.9500 g/cm³ (20 °C) | 0.950-0.954 g/cm³ (20 °C) |

| Refractive Index | - | - | 1.447-1.457 (20 °C) |

Synthesis and Experimental Protocols

General Synthesis Approaches

Several powerful olefination reactions can be employed for the stereoselective synthesis of this compound isomers.

-

Wittig Reaction: This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a suitable phosphonium (B103445) salt would be reacted with a base to form the ylide, which would then react with an appropriate aldehyde. The stereochemical outcome (E or Z) can be influenced by the nature of the ylide and the reaction conditions.

-

Julia Olefination: This method provides a route to alkenes from phenyl sulfones and aldehydes or ketones. The Julia-Kocienski olefination, a modification of this reaction, is known for its high E-selectivity.

-

Cross-Metathesis: This catalytic reaction allows for the formation of a new double bond by combining two different alkenes. To synthesize this compound, a suitable terminal alkene could be reacted with another alkene bearing the carboxylic acid functionality in the presence of a ruthenium catalyst.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of short-chain fatty acids, which can be adapted for this compound.

Sample Preparation (Derivatization):

-

To a sample containing this compound, add an internal standard (e.g., a deuterated analog).

-

Acidify the sample with HCl.

-

Extract the fatty acids with an organic solvent such as iso-octane.

-

Evaporate the solvent under a stream of nitrogen.

-

Derivatize the fatty acid to a volatile ester (e.g., pentafluorobenzyl ester or methyl ester) to improve chromatographic separation and detection. This can be achieved by reacting with a suitable derivatizing agent like pentafluorobenzyl bromide (PFBBr) or by using a reagent like BF₃/methanol.

GC-MS Parameters:

-

Column: A polar capillary column, such as one with a free fatty acid phase (FFAP), is suitable for separating fatty acid esters.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure all compounds elute.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using electron ionization (EI).

Experimental Protocol: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its isomers.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

¹H NMR Spectroscopy:

-

The spectrum will show characteristic signals for the different types of protons in the molecule.

-

The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

The olefinic protons will resonate in the range of 5-6 ppm, and their coupling constants can help determine the geometry (E or Z) of the double bond.

-

The aliphatic protons will appear at upfield chemical shifts (1-3 ppm), and their splitting patterns will provide information about adjacent protons.

¹³C NMR Spectroscopy:

-

The spectrum will show distinct signals for each unique carbon atom.

-

The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (around 170-180 ppm).

-

The olefinic carbons will appear in the region of 120-140 ppm.

-

The aliphatic carbons will resonate at upfield chemical shifts.

Potential Biological Significance and Signaling Pathways

Recent research has highlighted the potential for odd-chain and unsaturated fatty acids to act as signaling molecules, particularly in the context of epigenetic regulation.

Histone Deacetylase (HDAC) Inhibition

Studies have shown that some odd-chain fatty acids can act as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, these fatty acids can lead to histone hyperacetylation, a more open chromatin structure, and the activation of gene expression. This mechanism is a key target in cancer therapy. While direct evidence for this compound as an HDAC inhibitor is still emerging, its structural similarity to other known fatty acid HDAC inhibitors suggests it may have similar activity.

Caption: Proposed mechanism of this compound as a Histone Deacetylase (HDAC) inhibitor.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARs can influence the expression of genes involved in fatty acid oxidation and storage. It is plausible that this compound could act as a PPAR agonist, thereby influencing metabolic pathways.

Applications in Drug Development

The potential for this compound and its derivatives to modulate HDAC activity or activate PPARs makes them interesting candidates for further investigation in drug development. HDAC inhibitors are an established class of anti-cancer agents, and PPAR agonists are used to treat metabolic disorders. The unique structure of this compound may offer opportunities for the design of novel therapeutics with improved selectivity and efficacy.

Conclusion

This compound is a molecule with potential for further exploration in both fundamental research and applied drug discovery. This guide provides a foundational understanding of its chemistry, analysis, and potential biological roles. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

An In-depth Technical Guide to the Physical Properties of 5-Heptenoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-heptenoic acid and its structural and geometric isomers. The information is intended to support research, development, and drug discovery activities where these fatty acids may be of interest. This document summarizes available quantitative data, outlines relevant experimental protocols for property determination, and includes visualizations to clarify the relationships between the isomers.

Introduction to Heptenoic Acid Isomers

Heptenoic acid (C₇H₁₂O₂) is an unsaturated fatty acid with several structural and geometric isomers, depending on the position and configuration of the carbon-carbon double bond. These isomeric variations can significantly influence the molecule's physical and chemical properties, which in turn affect its biological activity and potential applications in drug development and other scientific fields. This guide focuses on the physical properties of these isomers, providing a comparative analysis of their boiling points, melting points, densities, and solubilities.

Physical Properties of Heptenoic Acid Isomers

The following tables summarize the available physical property data for various isomers of heptenoic acid. It is important to note that experimental data for some isomers, particularly the cis and trans isomers of this compound, is limited in publicly accessible literature.

Table 1: Boiling Point of Heptenoic Acid Isomers

| Isomer | Boiling Point (°C) | Pressure (mmHg) |

| (E)-2-Heptenoic acid | 224 - 228 | 760 |

| (Z)-2-Heptenoic acid | 226.6 | 760 |

| 3-Heptenoic acid | 227 - 229 | 760 |

| 4-Heptenoic acid | Not Available | - |

| (E)-5-Heptenoic acid | 102 - 107[1] | 15 |

| (Z)-5-Heptenoic acid | Not Available | - |

| 6-Heptenoic acid | 222 - 224 | 760 |

| Heptanoic acid (Saturated) | 223 | 760 |

Table 2: Melting Point of Heptenoic Acid Isomers

| Isomer | Melting Point (°C) |

| (E)-2-Heptenoic acid | -12 to -11 |

| (Z)-2-Heptenoic acid | Not Available |

| 3-Heptenoic acid | Not Available |

| 4-Heptenoic acid | Not Available |

| (E)-5-Heptenoic acid | Not Available |

| (Z)-5-Heptenoic acid | Not Available |

| 6-Heptenoic acid | -6.5 |

| Heptanoic acid (Saturated) | -7.5[2][3][4] |

Table 3: Density of Heptenoic Acid Isomers

| Isomer | Density (g/mL) | Temperature (°C) |

| (E)-2-Heptenoic acid | 0.968 - 0.978[5] | 25 |

| (Z)-2-Heptenoic acid | 0.968 | Not Specified |

| 3-Heptenoic acid | 0.940 | Not Specified |

| 4-Heptenoic acid | Not Available | - |

| (E)-5-Heptenoic acid | Not Available | - |

| (Z)-5-Heptenoic acid | Not Available | - |

| 6-Heptenoic acid | 0.946[6] | 25 |

| Heptanoic acid (Saturated) | 0.9181[2] | 20 |

Table 4: Solubility of Heptenoic Acid Isomers

| Isomer | Water Solubility | Organic Solvent Solubility |

| (E)-2-Heptenoic acid | 1.59 g/L (predicted) | Soluble in oils and ethanol.[5] |

| (Z)-2-Heptenoic acid | Not Available | Not Available |

| 3-Heptenoic acid | Not Available | Not Available |

| 4-Heptenoic acid | Not Available | Not Available |

| (E)-5-Heptenoic acid | Not Available | Not Available |

| (Z)-5-Heptenoic acid | Not Available | Not Available |

| 6-Heptenoic acid | Not Available | Not Available |

| Heptanoic acid (Saturated) | 0.2419 g/100 mL at 15 °C.[2][3][4] | Soluble in ethanol, ether, acetone, and chloroform.[7] |

Experimental Protocols

The determination of the physical properties of fatty acids like the this compound isomers requires precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited.

Determination of Boiling Point

The boiling point of fatty acids can be determined using several methods, including distillation and micro-methods for small sample sizes.

Protocol: Distillation Method

-

Apparatus Setup: A standard distillation apparatus is assembled, including a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.

-

Sample Preparation: A known volume of the fatty acid is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated. The temperature of the vapor is monitored with a thermometer, ensuring the bulb is positioned just below the side arm of the distillation head.

-

Data Collection: The temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading as the liquid condenses and is collected, is recorded as the boiling point. For substances that decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Determination of Melting Point

The melting point of solid fatty acids is a key indicator of purity and is determined by observing the temperature range over which the substance transitions from a solid to a liquid.

Protocol: Capillary Tube Method

-

Sample Preparation: A small amount of the solid fatty acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Density

The density of liquid fatty acids can be accurately measured using a pycnometer or a digital density meter.

Protocol: Pycnometer Method

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with the fatty acid sample at the same temperature. It is then weighed.

-

Calculation: The density of the fatty acid is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid.

Determination of Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Protocol: Saturation Method

-

Sample Preparation: An excess amount of the fatty acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the fatty acid in the clear, saturated solution is determined using an appropriate analytical technique, such as titration, chromatography (GC or HPLC), or spectroscopy. The solubility is then expressed in units such as g/100 mL or mol/L.

Visualization of Isomeric Relationships

To visually represent the structural and geometric isomerism within the heptenoic acid family, the following diagram has been generated using the DOT language.

References

- 1. (E)-5-Heptenoic acid|lookchem [lookchem.com]

- 2. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-heptenoic acid, 18999-28-5 [thegoodscentscompany.com]

- 4. echemi.com [echemi.com]

- 5. This compound propan-2-yl-ester | C10H18O2 | CID 123638530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-庚酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Thermochemical Properties of 5-Heptenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 5-heptenoic acid. Due to the limited availability of direct experimental data for this specific unsaturated carboxylic acid, this document also presents data for its saturated analogue, n-heptanoic acid, for comparative purposes. Furthermore, it details the established experimental protocols for determining key thermochemical properties such as enthalpy of formation, entropy, and heat capacity.

Data Presentation

A thorough search of scientific literature and databases reveals a lack of readily available, experimentally determined thermochemical data specifically for this compound. However, data for its saturated counterpart, n-heptanoic acid, is well-documented and provides a useful reference.

Table 1: Thermochemical Data for n-Heptanoic Acid (Saturated Analogue)

| Property | Symbol | State | Value | Units | Reference(s) |

| Enthalpy of Formation | ΔfH° | Liquid | -611.49 ± 0.59 | kJ/mol | [1] |

| Gas | -539.5 ± 1.6 | kJ/mol | [1] | ||

| Standard Entropy | S° | Liquid | 337.8 ± 1.7 | J/mol·K | [2] |

| Heat Capacity (Constant Pressure) | Cp | Liquid | 255.4 ± 1.3 | J/mol·K | [2] |

| Enthalpy of Vaporization | ΔvapH° | 72. ± 1.5 | kJ/mol | [1] | |

| Enthalpy of Fusion | ΔfusH | 22.0 ± 0.4 | kJ/mol | [3] |

Note: The data presented above is for n-heptanoic acid (C7H14O2), the fully saturated analogue of this compound (C7H12O2). The presence of a double bond in this compound will influence its thermochemical properties. For instance, the enthalpy of formation is expected to be less negative (more positive) than that of the corresponding saturated acid.

While direct experimental values for this compound are not available in the searched literature, computational chemistry methods can provide estimations. Techniques such as the G3MP2 method have been shown to be in excellent agreement with experimental results for unsaturated esters of carboxylic acids and could be applied to this compound for reliable theoretical predictions.[4]

Experimental Protocols

The determination of thermochemical data for a liquid organic compound like this compound involves several key experimental techniques.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly through combustion calorimetry.

-

Combustion Calorimetry :

-

Principle : The substance is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during the combustion (enthalpy of combustion, ΔcH°) is measured by observing the temperature change of the surrounding water bath.

-

Procedure :

-

A precisely weighed sample of this compound is placed in a crucible inside a combustion bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is placed in a calorimeter containing a known mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

-

Calculation of ΔfH° : The standard enthalpy of formation is then calculated using Hess's Law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

-

Heat Capacity (Cp)

The heat capacity of a liquid can be measured using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate method.[5]

-

Differential Scanning Calorimetry (DSC) :

-

Principle : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[5]

-

Procedure :

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate over the desired temperature range.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.[5]

-

-

Standard Entropy (S°)

The absolute entropy of a substance is determined from heat capacity measurements from near absolute zero to the desired temperature.

-

Calorimetric Measurement from Low Temperature :

-

Principle : Based on the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero. The entropy at a given temperature is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to that temperature, accounting for the entropy changes at any phase transitions.[6]

-

Procedure :

-

The heat capacity of this compound is measured using an adiabatic calorimeter from a very low temperature (e.g., near 0 K) up to the temperature of interest.

-

If any phase transitions (e.g., melting) occur, the enthalpy of that transition is measured.

-

-

Calculation : The standard entropy is calculated using the following equation: S°(T) = ∫(from 0 to T) (Cp/T) dT + ΔtrsS° where ΔtrsS° is the entropy of any phase transition occurring below the temperature T.

-

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the determination of the key thermochemical properties of a liquid organic acid like this compound.

Caption: Experimental workflow for thermochemical data determination.

References

- 1. Heptanoic acid [webbook.nist.gov]

- 2. Heptanoic acid [webbook.nist.gov]

- 3. Heptanoic acid [webbook.nist.gov]

- 4. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Emerging Biological Significance of 5-Heptenoic Acid: A Technical Overview for Researchers

Abstract

5-Heptenoic acid, a medium-chain unsaturated fatty acid, has historically received limited attention in the scientific literature. However, recent investigations into its derivatives have unveiled potential and significant biological roles, particularly in angiogenesis and epigenetic regulation. This technical guide synthesizes the current understanding of this compound and its metabolites, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known and potential functions, relevant signaling pathways, and experimental methodologies. While direct research on this compound is nascent, this document consolidates the existing data on its key derivatives to illuminate promising avenues for future investigation.

Introduction

Medium-chain fatty acids (MCFAs) are increasingly recognized for their diverse biological activities, extending beyond their traditional role as metabolic intermediates. This compound, with its seven-carbon backbone and a double bond at the fifth carbon, represents an understudied member of this class. This guide will explore the potential biological significance of this compound, primarily through the lens of its biologically active derivatives: 4-hydroxy-7-oxo-5-heptenoic acid (HOHA)-lactone and (3S)-hydroxy-7-mercapto-4-heptenoic acid.

Angiogenesis and Oxidative Stress: The Role of 4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA)-lactone

A significant body of evidence points to the involvement of a this compound derivative, HOHA-lactone, in the process of angiogenesis. HOHA-lactone is an oxidative fragmentation product of docosahexaenoate (DHA), a polyunsaturated fatty acid abundant in the retina.[1]

Signaling Pathways in HOHA-lactone-Induced Angiogenesis

HOHA-lactone appears to promote angiogenesis through at least two distinct molecular pathways:

-

VEGF-Dependent Pathway: HOHA-lactone induces the secretion of Vascular Endothelial Growth Factor (VEGF) from retinal pigmented epithelial (ARPE-19) cells.[2] This induction is correlated with an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (B108866) (GSH).[1][2] The secreted VEGF then promotes angiogenesis in human umbilical vein endothelial cells (HUVEC).[1][2]

-

Toll-Like Receptor 2 (TLR2)-Dependent Pathway: HOHA-lactone is a major precursor of 2-(ω-carboxyethyl)pyrrole (CEP) derivatives.[1] These CEPs have been shown to promote angiogenesis in a manner that is dependent on Toll-like receptor 2 (TLR2), but independent of the VEGF receptor or VEGF expression.[2]

Visualization of HOHA-lactone Signaling

References

An In-depth Technical Guide to 5-Heptenoic Acid and its Simple Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Heptenoic acid, an unsaturated fatty acid, and its simple derivatives are emerging as molecules of interest in various scientific domains, including chemical synthesis and pharmacology. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and potential biological activities of this compound and its primary derivatives, such as esters and amides. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.

Introduction

This compound is a monounsaturated carboxylic acid with the chemical formula C₇H₁₂O₂. The presence of a double bond in its seven-carbon chain allows for the existence of cis (Z) and trans (E) isomers, which can influence its physical and biological properties. Its derivatives, particularly esters and amides, are of interest for their potential applications in fragrance, polymer chemistry, and as building blocks in the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound and its simple derivatives to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its representative simple derivatives is presented in Table 1. While experimental data for this compound is not extensively documented in publicly available literature, the properties of its isomers and related compounds provide valuable reference points.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | (E)-5-Heptenoic acid | 6-Heptenoic acid | Heptanoic Acid |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ | C₇H₁₄O₂ |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol | 130.18 g/mol |

| CAS Number | 18776-90-4 | 1119-60-4 | 111-14-8 |

| Boiling Point | 102 - 107 °C (15 mmHg)[1] | 116-117 °C (15 Torr) | 223 °C (760 mmHg) |

| LogP | 1.81740[1] | - | 2.4 |

Synthesis and Purification

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. Below are detailed experimental protocols adapted from literature for similar compounds, which can serve as a starting point for the synthesis of this compound and its derivatives.

Synthesis of (E)-5-Heptenoic Acid via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes. For (E)-5-heptenoic acid, a stabilized ylide would be reacted with an appropriate aldehyde.

Experimental Protocol:

-

Preparation of the Phosphonium Ylide:

-

To a solution of (4-carboxybutyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq).

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C and add propanal (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield (E)-5-heptenoic acid.

-

Diagram 1: Wittig Reaction for (E)-5-Heptenoic Acid Synthesis

Caption: General workflow for the synthesis of (E)-5-heptenoic acid via the Wittig reaction.

Synthesis of Methyl 5-Heptenoate via Fischer Esterification

Simple esters of this compound can be prepared through acid-catalyzed esterification.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (B129727) (e.g., 10 eq), which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).

-

-

Reaction:

-

Heat the mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude methyl 5-heptenoate.

-

Further purification can be achieved by distillation under reduced pressure.

-

Diagram 2: Fischer Esterification Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Heptenoic Acid from Renewable Resources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-heptenoic acid, a valuable C7 platform chemical, from renewable biomass resources. The primary route detailed herein involves the conversion of lignocellulosic biomass into levulinic acid, a key bio-based intermediate. Subsequently, a carbon chain extension of a levulinic acid ester is achieved via a Wittig reaction to yield a this compound derivative. An alternative pathway involving a levulinic acid pseudo ester is also discussed. These protocols offer a sustainable alternative to petroleum-based synthesis routes, aligning with the principles of green chemistry.

Introduction

The increasing demand for sustainable chemical production has driven research towards the utilization of renewable feedstocks. Lignocellulosic biomass, a readily available and non-food-competing resource, can be converted into a variety of platform molecules.[1] Among these, levulinic acid (LA) is a versatile C5 building block that can be produced from the acid-catalyzed hydrolysis of C6 sugars found in cellulose (B213188).[1] This document outlines a comprehensive strategy for the synthesis of this compound, a seven-carbon unsaturated carboxylic acid with potential applications in polymers, pharmaceuticals, and specialty chemicals, starting from renewable levulinic acid.

The core of the synthetic strategy is a two-carbon chain extension of the levulinic acid backbone. The primary method detailed is the Wittig reaction, a powerful tool in organic synthesis for the formation of carbon-carbon double bonds.[2] This reaction allows for the conversion of the ketone functionality in a levulinic acid ester into the desired alkene in this compound.[3][4] An alternative approach through a levulinic acid pseudo ester intermediate is also presented, offering another potential route to the target molecule.[5]

Primary Synthetic Pathway: Wittig Olefination of Levulinic Acid Ester

This pathway involves three main stages:

-

Production of Levulinic Acid (LA) from Biomass: Acid-catalyzed hydrolysis of lignocellulosic biomass.

-

Esterification of Levulinic Acid: Conversion of LA to its methyl or ethyl ester to protect the carboxylic acid and facilitate the subsequent reaction.

-

Wittig Reaction: Carbon chain extension of the levulinate ester to form a this compound derivative.

Experimental Protocols

Protocol 1: Synthesis of Levulinic Acid from Cellulose (Illustrative)

-

Materials: Cellulose, Sulfuric Acid (H₂SO₄), Water.

-

Procedure:

-

In a high-pressure reactor, suspend cellulose in a dilute aqueous solution of sulfuric acid.

-

Heat the mixture to a temperature of 150-200°C for a duration of 1-4 hours.

-

After the reaction, cool the reactor and filter the solid residue (humins).

-

The aqueous solution containing levulinic acid and formic acid is then subjected to purification steps, such as solvent extraction or chromatographic separation, to isolate the levulinic acid.

-

Protocol 2: Esterification of Levulinic Acid to Methyl Levulinate

-

Materials: Levulinic Acid, Methanol (B129727) (MeOH), Sulfuric Acid (H₂SO₄) (catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

Extract the methyl levulinate with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the pure ester.

-

Protocol 3: Wittig Reaction for the Synthesis of Methyl 4-methyl-5-hexenoate (a this compound Derivative)

-

Materials: Ethyltriphenylphosphonium bromide (ETPB), Sodium Bicarbonate (NaHCO₃), Isopropanol, Methyl Levulinate.

-

Procedure: [3]

-

Prepare the phosphonium (B103445) ylide in situ. In a thermostatic reactor under an inert atmosphere, suspend ethyltriphenylphosphonium bromide and 2 equivalents of sodium bicarbonate in isopropanol.

-

Heat the mixture to 80°C with vigorous stirring for 5 hours to facilitate ylide formation.[3]

-

Add methyl levulinate to the reaction mixture.

-

Continue heating at 80°C for another 20 hours.[3]

-

After the reaction, cool the mixture and filter to remove the triphenylphosphine (B44618) oxide byproduct and any remaining salts.

-

The filtrate, containing the desired methyl 4-methyl-5-hexenoate, can be purified by distillation or column chromatography. The product can be identified by mass spectrometry, looking for the corresponding molecular ion peak.[3]

-

Data Presentation

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product |

| 1 | Cellulose, Water | H₂SO₄ | Water | 150-200 | 1-4 | Levulinic Acid |

| 2 | Levulinic Acid, Methanol | H₂SO₄ | Methanol | Reflux | 2-4 | Methyl Levulinate |

| 3 | Methyl Levulinate, ETPB | NaHCO₃ | Isopropanol | 80 | 25 | Methyl 4-methyl-5-hexenoate |

Alternative Synthetic Pathway: From Levulinic Acid Pseudo Ester

This alternative route involves the formation of a cyclic pseudo ester from levulinic acid, which then reacts with a C-nucleophile to yield a hept-6-enoic acid derivative.

Protocol 4: Synthesis of 5-methyl-5-methoxydihydrofuran-2(3H)-one

-

Materials: Levulinic Acid, Methanol, Acid Catalyst (e.g., HCl).

-

Procedure:

-

Dissolve levulinic acid in methanol.

-

Add a catalytic amount of a strong acid.

-

Stir the reaction at room temperature. The reaction involves the intramolecular cyclization of the methyl ester of levulinic acid, which is formed in situ, to the desired pseudo ester.

-

Monitor the reaction by GC-MS or NMR until completion.

-

Neutralize the catalyst and purify the product, for example, by distillation.

-

Protocol 5: Synthesis of a Hept-6-enoic Acid Derivative

-

Materials: 5-methyl-5-methoxydihydrofuran-2(3H)-one, a suitable C2-nucleophile (e.g., a vinyl Grignard reagent or a related organometallic compound).

-

Procedure:

-

The reaction of 5-methyl-5-methoxydihydrofuran-2(3H)-one with a C-nucleophile has been reported to yield hept-6-enoic acid derivatives.[5]

-

Detailed experimental conditions for this specific transformation require further investigation and optimization based on the chosen nucleophile and desired final product. Generally, such reactions are carried out in an anhydrous ethereal solvent under an inert atmosphere at low temperatures.

-

Visualizations

Workflow for the Primary Synthetic Pathway

Caption: Workflow for the synthesis of this compound from biomass.

Logical Relationship of the Wittig Reaction

Caption: Key stages of the Wittig reaction for olefination.

Conclusion

The protocols outlined in this document provide a feasible and sustainable pathway for the synthesis of this compound from renewable resources. The primary route, leveraging the well-established Wittig reaction on a levulinic acid derivative, offers a clear and reproducible method for researchers. The alternative pathway through a pseudo ester intermediate presents an additional avenue for exploration and optimization. By utilizing biomass-derived platform chemicals, these methods contribute to the development of a bio-based economy and provide valuable tools for professionals in chemical research and drug development. Further research can focus on optimizing reaction conditions, catalyst selection, and purification methods to enhance yields and overall process efficiency.

References

- 1. A Review on the conversion of levulinic acid and its esters to various useful chemicals [aimspress.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. aidic.it [aidic.it]

- 4. A Greener Olefination Process to Produce Alkenoic Acids from Levulinic Acid | Chemical Engineering Transactions [cetjournal.it]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 5-Heptenoic Acid Precursors via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 5-heptenoic acid, a valuable building block in pharmaceutical and organic synthesis. The described methodology utilizes a Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation.[1][2] This protocol is divided into two main stages: the synthesis of the haloalkene precursor, 1-bromo-4-hexene, and its subsequent conversion to this compound via carboxylation of the corresponding Grignard reagent.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 1-bromo-4-hexene and this compound. Yields and reaction times are representative and may vary based on the scale of the reaction and the purity of the reagents.

Table 1: Synthesis of 1-Bromo-4-hexene from 4-Hexen-1-ol (B3030600)

| Parameter | Value | Reference |

| Starting Material | 4-Hexen-1-ol | BenchChem |

| Reagent | Phosphorus Tribromide (PBr₃) | [3] |

| Solvent | Anhydrous Diethyl Ether (Et₂O) | [3] |

| Molar Ratio (Alcohol:PBr₃) | 3 : 1.1 | [4] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 2 - 4 hours | [3] |

| Typical Yield | 75 - 85% | [5] |

Table 2: Synthesis of this compound via Grignard Reaction

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-4-hexene | N/A |

| Reagent | Magnesium (Mg) turnings | [2] |